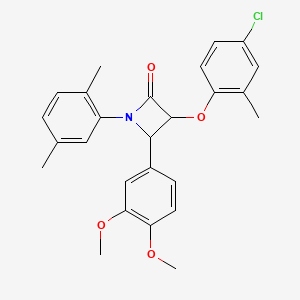![molecular formula C25H22N2O3 B11609449 (4Z)-4-{[(2,3-dimethylphenyl)amino]methylidene}-2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione](/img/structure/B11609449.png)
(4Z)-4-{[(2,3-dimethylphenyl)amino]methylidene}-2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-4-{[(2,3-DIMETHYLPHENYL)AMINO]METHYLIDENE}-2-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core, a methoxyphenyl group, and a dimethylphenylamino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[(2,3-DIMETHYLPHENYL)AMINO]METHYLIDENE}-2-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethylaniline with a suitable aldehyde to form the intermediate Schiff base, which is then cyclized with a methoxyphenyl-substituted acyl chloride under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency.
化学反応の分析
Types of Reactions
(4E)-4-{[(2,3-DIMETHYLPHENYL)AMINO]METHYLIDENE}-2-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted isoquinoline compounds.
科学的研究の応用
Chemistry
In chemistry, (4E)-4-{[(2,3-DIMETHYLPHENYL)AMINO]METHYLIDENE}-2-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of interest for the development of new therapeutic agents.
Medicine
In medicine, (4E)-4-{[(2,3-DIMETHYLPHENYL)AMINO]METHYLIDENE}-2-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
作用機序
The mechanism of action of (4E)-4-{[(2,3-DIMETHYLPHENYL)AMINO]METHYLIDENE}-2-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways, enzyme inhibition, and receptor modulation.
類似化合物との比較
Similar Compounds
- (4E)-4-{[(2,3-DIMETHYLPHENYL)AMINO]METHYLIDENE}-2-(2-HYDROXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE
- (4E)-4-{[(2,3-DIMETHYLPHENYL)AMINO]METHYLIDENE}-2-(2-CHLOROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE
Uniqueness
The uniqueness of (4E)-4-{[(2,3-DIMETHYLPHENYL)AMINO]METHYLIDENE}-2-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C25H22N2O3 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
4-[(2,3-dimethylphenyl)iminomethyl]-3-hydroxy-2-(2-methoxyphenyl)isoquinolin-1-one |
InChI |
InChI=1S/C25H22N2O3/c1-16-9-8-12-21(17(16)2)26-15-20-18-10-4-5-11-19(18)24(28)27(25(20)29)22-13-6-7-14-23(22)30-3/h4-15,29H,1-3H3 |
InChIキー |
YLUDTXANJFVNRZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)N=CC2=C(N(C(=O)C3=CC=CC=C32)C4=CC=CC=C4OC)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-acetamidophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11609375.png)
![6-imino-N-(3-methoxypropyl)-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11609377.png)
![3-(4-chlorophenyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11609380.png)
![6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11609382.png)
![Methyl 4-{[2-(2-fluorophenyl)quinazolin-4-yl]oxy}benzoate](/img/structure/B11609391.png)
![6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11609397.png)
![ethyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-[(4-methylpiperazin-1-yl)amino]alaninate](/img/structure/B11609401.png)
![3-[(2E)-2-(5-bromo-2-methoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide](/img/structure/B11609403.png)
![N-[2-(1H-indol-3-ylsulfanyl)phenyl]-4-methoxybenzamide](/img/structure/B11609404.png)
![1-[2-Fluoro-4-nitro-5-(piperidin-1-yl)phenyl]azepane](/img/structure/B11609415.png)

![2-(4-Fluorophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide](/img/structure/B11609431.png)
![4-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-iodo-6-methoxyphenol](/img/structure/B11609432.png)

